molecular formula C6H9F2N3 B10907797 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine

Cat. No.: B10907797
M. Wt: 161.15 g/mol
InChI Key: NJVXTDOVVPQVNQ-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine is a pyrazole-derived compound featuring a difluoromethyl group at the 1-position of the pyrazole ring and an N-methylmethanamine substituent at the 3-position (Figure 1). Its molecular formula is C$7$H${10}$F$2$N$3$, with a molecular weight of 183.17 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C6H9F2N3/c1-9-4-5-2-3-11(10-5)6(7)8/h2-3,6,9H,4H2,1H3

InChI Key

NJVXTDOVVPQVNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with difluoromethylating agents under specific conditions . Another approach includes the use of difluoroacetic acid as a precursor, which is introduced at a post-synthesis phase .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, the use of nanoscale titanium dioxide for catalytic esterification has been reported to achieve high reaction yields and short reaction times . These methods are designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Research indicates that 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine exhibits significant biological activity, particularly in the following areas:

Enzyme Modulation

The compound interacts with various enzymes, influencing metabolic pathways and cellular processes. Its ability to participate in radical trifluoromethylation reactions positions it as a candidate for drug development targeting specific enzymes involved in metabolic processes. Studies have shown that this compound can modulate enzyme activity, potentially affecting gene expression and cellular signaling pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In a screening study, it demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

This data suggests its potential use in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of the compound have been explored, particularly in relation to its structural features. Compounds with similar pyrazole structures have shown promising results in inhibiting oxidative stress markers, indicating potential applications in treating oxidative stress-related diseases .

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Difluoromethyl Group : Accomplished using difluoromethyl halides under basic conditions.
  • Incorporation of the N-Methylmethanamine Group : This step is crucial for enhancing the compound's biological activity.

These synthetic routes are designed to maximize yield while minimizing by-products .

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with specific metabolic enzymes revealed that it could inhibit key pathways involved in cancer metabolism. The mechanism often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access .

Case Study 2: Antimicrobial Screening

In another study assessing various pyrazole derivatives, including this compound, it was found to exhibit moderate antibacterial activity against multiple strains. The findings support further exploration into its potential as a therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptors to exert its effects. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to ethyl (LM6) or methyl () substituents .

Hazard Profiles :

  • The 3-methoxyphenyl derivative () shows significant toxicity (oral, skin, eye irritation), whereas simpler analogs like LM6 () lack reported hazards, suggesting that aryl substituents may increase toxicity risks .

Molecular Complexity :

  • The difluoromethyl-pyridinyl analog (CAS 2098103-83-2, ) has a higher molecular weight (238.24 g/mol ) due to the pyridine ring, which could improve π-π stacking interactions in biological systems .

Research Implications

  • Drug Design : The target compound’s difluoromethyl group may confer resistance to oxidative metabolism, a desirable trait in lead optimization .
  • Safety Considerations : Structural modifications (e.g., replacing aryl groups with alkyl chains) could mitigate hazards observed in analogs like .
  • Synthetic Challenges : The introduction of difluoromethyl groups often requires specialized fluorination reagents, as seen in related compounds .

Biological Activity

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine is a complex organic compound characterized by its unique pyrazole ring structure, which is substituted with a difluoromethyl group and an N-methylmethanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its interactions with various biological systems and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C6H9F2N3C_6H_9F_2N_3, with a molecular weight of approximately 189.17 g/mol . The presence of the difluoromethyl group contributes to its electron-withdrawing properties, which can significantly influence its reactivity and interactions within biological systems.

Physical Properties

PropertyValue
Molecular FormulaC6H9F2N3
Molecular Weight189.17 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Research indicates that this compound exhibits significant biological activity, particularly in influencing cellular processes. It has been shown to interact with various enzymes and proteins, potentially affecting metabolic pathways and gene expression. Its role in radical trifluoromethylation highlights its potential to influence metabolic processes at a molecular level.

Enzyme Interaction Studies

Studies have demonstrated that this compound can modulate enzyme activity, which may have implications for drug development targeting specific metabolic pathways. The interactions with biological molecules suggest that it could influence cellular signaling pathways, making it a candidate for further pharmacological studies.

Comparative Analysis

To understand the significance of this compound in relation to similar compounds, the following table summarizes several structurally related compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
3-(difluoromethyl)-1-methyl-1H-pyrazoleContains a difluoromethyl groupPrimarily studied for antimicrobial properties
N-methyl-1-(trifluoromethyl)-pyrazoleSubstituted with trifluoromethylKnown for diverse applications in agrochemicals
5-(trifluoromethyl)pyrazoleFeatures a trifluoromethyl substituentExhibits unique reactivity patterns

These compounds share structural similarities but differ in their specific chemical reactivity and potential applications, highlighting the unique position of this compound in biological research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, which are effective for introducing amine groups into heterocyclic frameworks. For example, pyrazole derivatives are often functionalized using nucleophilic substitution or condensation reactions with methylamine precursors . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, may also be adapted for modular assembly of the pyrazole core . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize byproducts like regioisomers, which are common in pyrazole syntheses .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar pyrazole derivatives, full protective gear (gloves, goggles, lab coat) and respiratory protection (e.g., NIOSH-approved OV/AG/P99 respirators) are mandatory due to potential acute toxicity (H302, H315, H319 classifications) . Work should be conducted in a fume hood to limit inhalation risks. Storage requires inert atmospheres and temperatures below -20°C to prevent decomposition, as pyrazole derivatives are sensitive to moisture and light .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular formula accuracy. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies regioisomeric purity, with pyrazole protons typically appearing as doublets at δ 6.5–8.0 ppm . Fourier-transform infrared (FT-IR) spectroscopy detects functional groups like C-F (1000–1100 cm⁻¹) and N-H (3300–3500 cm⁻¹). Purity ≥95% should be validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : The difluoromethyl group (-CF₂H) exhibits polar hydrophobicity, influencing electron density on the pyrazole ring. Computational studies (e.g., density functional theory) can model its inductive effects on reaction pathways, such as SNAr substitutions or radical-mediated transformations . Experimental validation via Hammett plots or kinetic isotope effects may resolve competing mechanisms .

Q. How can contradictions in spectral data interpretation for pyrazole derivatives be resolved?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping peaks) require advanced techniques like 2D-COSY, NOESY, or heteronuclear correlation (HSQC) to differentiate adjacent protons or carbons . For fluorinated analogs, ¹⁹F NMR coupled with decoupling experiments clarifies substitution patterns. Cross-referencing with X-ray crystallography data (if available) provides definitive structural confirmation .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the N-methylamine tail and pyrazole substituents. For example, replacing the difluoromethyl group with trifluoromethyl or cyano groups alters lipophilicity and target binding . In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking simulations identify key pharmacophores. Metabolic stability can be assessed via liver microsome assays .

Q. How do environmental factors impact the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) monitor degradation products via LC-MS. Pyrazole derivatives are prone to hydrolysis under acidic/basic conditions, necessitating pH-neutral buffers. Antioxidants like BHT may mitigate oxidative degradation of the amine moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of pyrazole analogs?

  • Methodological Answer : Cross-species variability (e.g., rodent vs. human cell lines) and differing assay protocols (e.g., MTT vs. ATP luminescence) often explain inconsistencies. Meta-analyses of existing data (e.g., EPA DSSTox, PubChem) should prioritize studies with standardized OECD guidelines. Follow-up in vivo studies (e.g., acute oral toxicity in rats) clarify dose-response relationships .

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